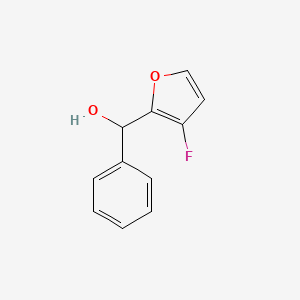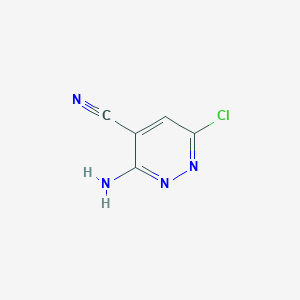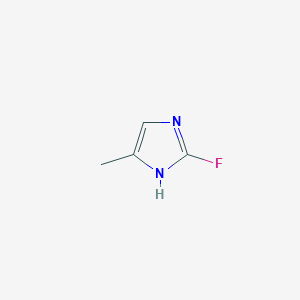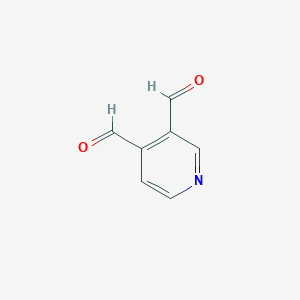![molecular formula C14H14FNO2 B11767805 3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is a synthetic organic compound characterized by the presence of a fluorine atom, two methoxy groups, and an amine group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy groups . This is followed by a Suzuki-Miyaura coupling reaction to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as CRAC channels. By inhibiting these channels, the compound can modulate calcium entry into cells, affecting various cellular processes . This inhibition is achieved through binding to specific sites on the channel proteins, altering their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3-Fluoro-2’,3’-dimethoxy-[1,1’-biphenyl]
- 3,3’-Dimethoxy-[1,1’-biphenyl]
Uniqueness
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C14H14FNO2 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-6-fluoroaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-12-7-6-9(8-13(12)18-2)10-4-3-5-11(15)14(10)16/h3-8H,16H2,1-2H3 |
Clave InChI |
LPLFPYRJJWDGQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11767727.png)
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)


![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)



![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)


![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

